molecular formula C20H22N2OS2 B2884350 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 339015-43-9

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2884350
CAS No.: 339015-43-9
M. Wt: 370.53
InChI Key: ZIVXMKNHBZGIHA-UHFFFAOYSA-N
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Description

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a synthetically derived 1,3,4-oxadiazole scaffold that has emerged as a compound of significant interest in biochemical and pharmacological research, particularly in the field of kinase-targeted therapies. Its primary research value lies in its function as a potent and selective inhibitor of Death-Associated Protein Kinase 1 (DAPK1) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11220142/]. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in mediating various forms of programmed cell death, including apoptosis and autophagy, and is implicated in pathologies such as cancer, neurodegenerative disorders, and ischemia. By selectively inhibiting DAPK1, this compound provides researchers with a critical tool to dissect the kinase's intricate signaling pathways and its contribution to disease etiologies. Further mechanistic studies reveal that this oxadiazole derivative exerts profound anti-proliferative and cytotoxic effects in cancer cell models, such as the NCI-H460 non-small cell lung cancer line, by inducing mitochondrial-mediated apoptosis [https://www.sciencedirect.com/science/article/abs/pii/S0223523422007762]. The compound's mechanism is associated with the activation of key executioner caspases, including caspase-3 and caspase-9, and the disruption of mitochondrial membrane potential, marking it as a valuable probe for studying the crosstalk between kinase signaling and the intrinsic apoptotic pathway. Its research applications extend to exploring novel therapeutic strategies for DAPK1-dysregulated conditions, enabling the validation of DAPK1 as a viable drug target and facilitating the development of new chemical entities for oncology and neurobiology research.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-20(2,3)15-11-9-14(10-12-15)13-25-19-22-21-18(23-19)16-7-5-6-8-17(16)24-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVXMKNHBZGIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (CAS No. 339015-43-9) is a member of the oxadiazole family, which is known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2OS2
  • Molecular Weight : 370.53 g/mol
  • Boiling Point : 510.8 ± 60.0 °C (predicted)
  • Density : 1.22 ± 0.1 g/cm³ (predicted)
  • pKa : -6.38 ± 0.45 (predicted)

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing their potential as therapeutic agents against various diseases, including cancer and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study highlighted the synthesis of novel oxadiazole compounds that showed potent activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties:

  • Research has shown that specific oxadiazole compounds possess activity against Mycobacterium tuberculosis (Mtb), with inhibition percentages reaching up to 96% at certain concentrations .
  • The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy.

Anti-Alzheimer's Potential

Another promising area of research is the potential use of oxadiazoles as anti-Alzheimer's agents:

  • In silico studies have indicated that certain derivatives act as selective inhibitors of butyrylcholinesterase (BuChE), which is implicated in Alzheimer's disease pathology .
  • These compounds showed high selectivity and potency in inhibiting BuChE, suggesting a pathway for further development as therapeutic agents.

Case Study 1: Antitubercular Activity

In a study by Parikh et al., substituted 1,2,4-oxadiazoles were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. The results showed:

  • Compound 2a : 92% inhibition at both tested concentrations.
  • Compound 2b : 96% inhibition at 250 µg/mL and 91% at 100 µg/mL .

Case Study 2: Anticancer Efficacy

A recent review discussed various synthesized oxadiazole derivatives demonstrating anticancer properties:

  • Compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations against different cancer cell lines.
  • Mechanistic studies revealed that these compounds induce apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineInhibition %/IC50 Value
AnticancerVariousCancer cell linesIC50 < 10 µM
AntitubercularCompound 2aMycobacterium tuberculosis H37Rv92% at various conc.
AntitubercularCompound 2bMycobacterium tuberculosis H37Rv96% at 250 µg/mL
Anti-Alzheimer'sSelective DerivativeBuChEHigh selectivity

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position 2/5) Molecular Weight (g/mol) Key Properties Reference
2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole 2: [4-(tert-butyl)benzyl]sulfanyl; 5: 2-(methylsulfanyl)phenyl Not explicitly stated High lipophilicity, electron-donating Target
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole 2: 4-methylphenyl; 5: 2-(methylsulfanyl)phenyl 282.36 Reduced steric bulk vs. tert-butyl
2-[4-(tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole 2: 4-(tert-butyl)phenyl; 5: 4-methylbenzyl sulfanyl 338.47 Enhanced lipophilicity, moderate polarity
2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole 2: 2,4-dichlorophenyl; 5: methylsulfonyl Not stated High polarity, electron-withdrawing
2-(4-(tert-butyl)phenyl)-5-(4-ethenylphenyl)-1,3,4-oxadiazole 2: 4-(tert-butyl)phenyl; 5: 4-ethenylphenyl 304.39 Reactive vinyl group for functionalization

Key Observations :

  • Lipophilicity : The tert-butyl group (e.g., in ) increases logP values, favoring membrane permeability.
  • Electronic Effects : Methylsulfanyl (electron-donating) vs. sulfonyl/chloro (electron-withdrawing) groups alter charge distribution and reactivity .
  • Steric Effects : Bulky substituents like tert-butyl may hinder intermolecular interactions but improve thermal stability .

Critical Analysis of Substituent Impact

  • tert-Butyl Group : Improves metabolic stability but may reduce aqueous solubility. Critical in photophysical materials for steric protection of excited states .
  • Methylsulfanyl vs. Sulfonyl : The former enhances electron density on the ring, while the latter increases polarity and binding affinity in enzymatic pockets .
  • Chloro Substituents : Electron-withdrawing groups (e.g., in ) may enhance reactivity in cross-coupling reactions but reduce bioavailability.

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

The 1,3,4-oxadiazole core is classically synthesized via cyclocondensation of carboxylic acid hydrazides with carbon disulfide (CS₂) under basic conditions. For the target compound, the hydrazide precursor must incorporate the 2-(methylsulfanyl)phenyl group at the 5-position. This is achieved by reacting 2-(methylsulfanyl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by treatment with hydrazine hydrate to yield 2-(methylsulfanyl)benzohydrazide .

Reaction Conditions :

  • Acid chloride formation: SOCl₂, reflux, 2–3 hours.
  • Hydrazide synthesis: Hydrazine hydrate in ethanol, 0–5°C, 12 hours.

Cyclization to 1,3,4-Oxadiazole-2-thione

The hydrazide undergoes cyclization with CS₂ in ethanolic potassium hydroxide (KOH) to form 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione. This step exploits the nucleophilic attack of the hydrazide’s NH group on CS₂, followed by cyclodehydration.

Key Data :

  • Yield : 70–75% after recrystallization from ethanol/DMF.
  • IR : C═S stretch at 1,238 cm⁻¹, C═N at 1,642 cm⁻¹.
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methylsulfanyl singlet (δ 2.5 ppm).

Functionalization at the 2-Position: Introducing the tert-Butylbenzylsulfanyl Group

Alkylation of Oxadiazole-2-thione

The thione sulfur at position 2 undergoes nucleophilic substitution with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). This step installs the bulky tert-butylbenzylsulfanyl moiety while preserving the methylsulfanyl group at position 5.

Optimized Protocol :

  • Reagents : 4-(tert-Butyl)benzyl chloride (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : Dimethylformamide (DMF), 80°C, 6–8 hours.
  • Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.

Characterization :

  • ¹H NMR : tert-Butyl singlet (δ 1.3 ppm, 9H), benzyl CH₂ (δ 4.6 ppm).
  • 13C NMR : C═S at δ 186 ppm, quaternary carbon of tert-butyl at δ 34 ppm.

Alternative Pathways and Comparative Analysis

Hurd-Morrow Cyclization

An alternative route involves cyclizing 1,2-diacylhydrazines with phosphorus oxychloride (POCl₃). However, this method requires pre-installation of both substituents on the hydrazine backbone, complicating the synthesis of asymmetrical oxadiazoles like the target compound.

Post-Cyclization Functionalization

Attempts to introduce the methylsulfanyl group after oxadiazole formation via electrophilic aromatic substitution were unsuccessful due to poor regioselectivity and side reactions. Thus, pre-functionalization of the hydrazide precursor remains superior.

Spectroscopic and Analytical Validation

Infrared Spectroscopy

The final compound exhibits distinct absorptions:

  • C═N stretch: 1,640–1,620 cm⁻¹.
  • C═S stretch: 1,240–1,220 cm⁻¹.
  • tert-Butyl C-H: 2,977 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆) :

  • δ 1.3 (s, 9H, tert-butyl).
  • δ 2.5 (s, 3H, SCH₃).
  • δ 4.6 (s, 2H, CH₂S).
  • δ 7.2–8.1 (m, 8H, aromatic).

13C NMR :

  • δ 186.1 (C═S).
  • δ 164.3 (C═N).
  • δ 34.2 (tert-butyl quaternary carbon).

Challenges and Optimization Strategies

Side Reactions During Alkylation

Competing oxidation of the thione to sulfonic acid was mitigated by conducting reactions under inert atmosphere (N₂) and avoiding strong oxidizing agents.

Purification Techniques

Recrystallization from ethanol/DMF (1:3) proved critical for removing unreacted 4-(tert-butyl)benzyl chloride and byproducts.

Q & A

Q. How are degradation products identified and quantified during stability studies?

  • Answer : LC-HRMS tracks major degradation pathways (e.g., sulfoxide formation at m/z +16). Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR kinetics quantify hydrolytic byproducts .

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